molecular formula C12H16N2O2 B13024850 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13024850
M. Wt: 220.27 g/mol
InChI Key: OSLGONZNHZYOQM-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine and pyridine, featuring a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-methoxypyridin-3-yl derivatives with piperidine-1-carbaldehyde under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and piperidine moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-Methoxypyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: Formation of 2-(6-Methoxypyridin-3-yl)piperidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyridin-3-yl)piperidine-1-carboxylic acid
  • 2-(6-Methoxypyridin-3-yl)piperidine-1-methanol
  • Substituted pyridine derivatives

Uniqueness

2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group and piperidine moiety make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-16-12-6-5-10(8-13-12)11-4-2-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3

InChI Key

OSLGONZNHZYOQM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

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